4-fluoro-3-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide

Description

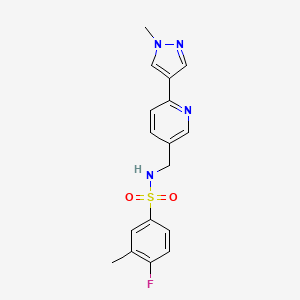

4-Fluoro-3-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorinated aromatic core, a methyl substituent at the 3-position, and a pyridylmethyl group linked to a 1-methylpyrazole moiety.

Properties

IUPAC Name |

4-fluoro-3-methyl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2S/c1-12-7-15(4-5-16(12)18)25(23,24)21-9-13-3-6-17(19-8-13)14-10-20-22(2)11-14/h3-8,10-11,21H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGBNUDOEBCPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN(N=C3)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common steps include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Introduction of the pyridine ring: This involves the reaction of a suitable precursor with a pyridine derivative.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-fluoro-3-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Biological Studies: It can be used as a probe to study biological pathways and interactions.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 4-fluoro-3-methyl-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Compound 35: 3-Methyl-N-(1-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Core Structure : Pyrrole-carboxamide instead of benzenesulfonamide.

- Key Substituents : A trifluoromethylpyridylmethyl group and a 1-methylpyrazole-ethylamine side chain.

- Synthesis : 58% yield via coupling of 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine with intermediate 181.

- Analytical Data : LCMS purity 99.89%, HPLC purity 97.61%, ESIMS m/z 392 (M+1).

- Functional Note: The pyrrole core may enhance metabolic stability compared to benzenesulfonamides, but the carboxamide group reduces sulfonamide-specific interactions (e.g., hydrogen bonding with serine proteases) .

Chromenone-Pyrazolopyrimidine Sulfonamide (Example 53)

- Core Structure: Chromenone (4-oxo-4H-chromene) fused with pyrazolopyrimidine.

- Key Substituents: Fluorophenyl and fluoro-substituted chromenone, linked to a benzenesulfonamide.

- Synthesis : 28% yield via Suzuki-Miyaura coupling using Pd catalysis.

- Analytical Data : MP 175–178°C, mass 589.1 (M++1).

- The dual fluoro substituents may enhance blood-brain barrier penetration compared to the mono-fluoro target compound .

Benzoquinazolinone 12

- Core Structure : Benzo[h]quinazolin-4(3H)-one.

- Key Substituents : Hydroxycyclohexyl group and pyridylmethyl-pyrazole moiety.

- Functional Note: Acts as a potent positive allosteric modulator (PAM) of M1 muscarinic acetylcholine receptors (M1 mAChRs). Structural ancestry traces to BQCA, but the pyridylmethyl-pyrazole group (shared with the target compound) contributes to ~10-fold higher potency in receptor activation assays. This highlights the importance of pyrazole-pyridine motifs in GPCR modulation .

4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide

- Core Structure : Benzenesulfonamide with a chlorophenyl-pyrazole substituent.

- Key Differences : Lacks the pyridylmethyl linker and fluoro substituent present in the target compound.

- Functional Note: The chlorophenyl group enhances hydrophobic interactions in COX-2 inhibition, a common target for sulfonamide anti-inflammatories. However, the absence of the pyridine spacer may limit conformational flexibility compared to the target compound .

Comparative Pharmacological and Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.